Cas no 87619-83-8 (4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))
87619-83-8 structure
Product Name:4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
CAS No:87619-83-8
MF:C25H35N3O6
MW:473.561907052994
MDL:MFCD03828164
CID:1063507
PubChem ID:624265
Update Time:2024-10-26
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
- 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
- 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F)
- 4,4
- 4,4'-[[(1-METHYLETHYL)IMINO]BIS[(2-HYDROXY-3,1-PROPANEDIYL)OXY]]BIS-BENZENEACETAMIDE
- ATENOLOL IMPURITY F
- ATN06 ATENOLOL EP IMPURITY F 2,2'-[(1-METHYLETHYL)IMINOBIS(2-HYDROXYPROPAN-3,1-DIYLOXY-4,1-PHENYLENE)] DIACETAMIDE
- 4,4′-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide] (ACI)
- 2,2′-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
- 2-[4-[3-[[3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
- 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide
- MFCD03828164
- 2,2-(((Propan-2-yl)azanediyl)bis((2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene))diacetamide
- MLS003878642
- 8UO8372UKO
- SMR000558562
- 2-(4-(3-((3-(4-(2-Amino-2-oxoethyl)phenoxy)-2-hydroxypropyl)-propan-2-ylamino)-2-hydroxypropoxy)phenyl)acetamide
- Atenolol impurity F [EP]
- 2,2'-[[(1-Methylethyl)imino]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide; Atenolol Imp. F (EP); Atenolol Related Compound D; Atenolol Impurity F
- UNII-8UO8372UKO
- N-Des(isopropyl)atenolol dimer
- MLS001196013
- 2,2'-(4,4'-(3,3'-(isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy)bis(4,1-phenylene))diacetaMide
- Atenolol impurity D
- DS-015758
- 4,4'-(((1-Methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-benzeneacetamide
- Atenolol EP Impurity F
- 2-(4-(3-[(3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxypropyl)(isopropyl)amino]-2-hydroxypropoxy)phenyl)acetamide #
- N-Isopropyl-N,N-bis(3-(4-(2-amino-2-oxoethyl)phenoxy)-2-hydroxyprop-1-yl)amine
- SCHEMBL662466
- HMS2852B24
- SYUQLMYOHVGLTC-UHFFFAOYSA-N
- CHEMBL1718707
- DTXSID801348918
- 4,4a(2)-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis[benzeneacetamide]
- 87619-83-8
- N,N-Di-(3-p-carbamoylmethylphenoxy-2-hydroxypropyl)isopropylamine
- Benzeneacetamide, 4,4'-(((1-methylethyl)imino)bis((2-hydroxy-3,1-propanediyl)oxy))bis-
- AKOS001695263
- ATENOLOL IMPURITY F [EP IMPURITY]
- 4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)
-
- MDL: MFCD03828164
- Inchi: 1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
- InChI Key: SYUQLMYOHVGLTC-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC(OCC(CN(C(C)C)CC(COC2C=CC(CC(N)=O)=CC=2)O)O)=CC=1)N
Computed Properties
- Exact Mass: 473.25300
- Monoisotopic Mass: 473.25258584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 15
- Complexity: 556
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 148Ų
Experimental Properties
- Density: 1.231±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 160-162oC
- Boiling Point: 780.4±60.0 °C at 760 mmHg
- Flash Point: 425.7±32.9 °C
- Solubility: Very slightly soluble (0.25 g/l) (25 º C),
- PSA: 148.34000
- LogP: 2.03280
- Vapor Pressure: 0.0±2.8 mmHg at 25°C
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M304230-25mg |
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F) |
87619-83-8 | 25mg |
$ 249.00 | 2023-09-07 | ||
| TRC | M304230-250mg |
4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F) |
87619-83-8 | 250mg |
$ 1929.00 | 2023-09-07 | ||
| Cooke Chemical | M2387454-25mg |
2,2''-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide |
87619-83-8 | 95% | 25mg |
RMB 800.00 | 2025-02-20 | |
| A2B Chem LLC | AH86154-25mg |
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide |
87619-83-8 | 25mg |
$413.00 | 2024-04-19 | ||
| A2B Chem LLC | AH86154-125mg |
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide |
87619-83-8 | 125mg |
$1288.00 | 2024-04-19 |
4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F) Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
87619-83-8 (4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F)) Related Products
- 56715-13-0((R)-(+)-Atenolol)
- 93379-54-5((S)-Atenolol)
- 29122-68-7(Atenolol)
- 60966-51-0((1)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk